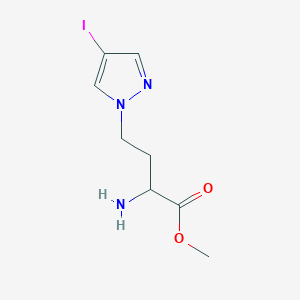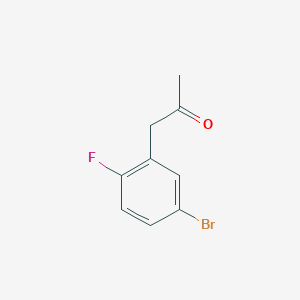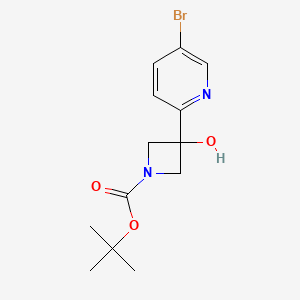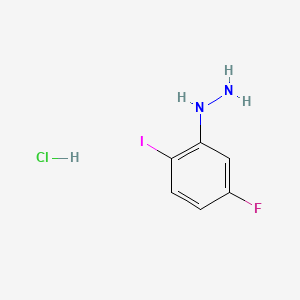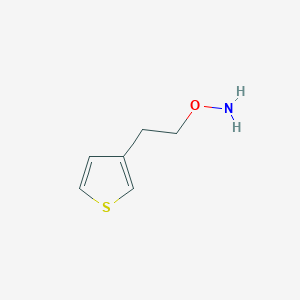
o-(2-(Thiophen-3-yl)ethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(2-(Thiophen-3-yl)ethyl)hydroxylamine: is a compound that features a thiophene ring, which is a five-membered ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-(Thiophen-3-yl)ethyl)hydroxylamine typically involves the reaction of thiophene derivatives with hydroxylamine. One common method includes the use of thiophene-3-carboxaldehyde, which undergoes a reductive amination with hydroxylamine under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often requires careful control of reaction parameters such as temperature, pressure, and pH to optimize the production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-(2-(Thiophen-3-yl)ethyl)hydroxylamine can undergo oxidation reactions to form corresponding oximes or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced thiophene derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: o-(2-(Thiophen-3-yl)ethyl)hydroxylamine is used as an intermediate in the synthesis of more complex thiophene-based molecules. It is also employed in the development of organic semiconductors and light-emitting diodes .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties .
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of corrosion inhibitors and other specialty chemicals .
Mechanism of Action
The mechanism by which o-(2-(Thiophen-3-yl)ethyl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxylamine group can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
- Thiophene-2-carboxaldehyde
- Thiophene-3-carboxylic acid
- Thiophene-2-amine
Comparison: o-(2-(Thiophen-3-yl)ethyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and potential bioactivity compared to other thiophene derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
O-(2-thiophen-3-ylethyl)hydroxylamine |
InChI |
InChI=1S/C6H9NOS/c7-8-3-1-6-2-4-9-5-6/h2,4-5H,1,3,7H2 |
InChI Key |
PCTOOBAVKKAKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


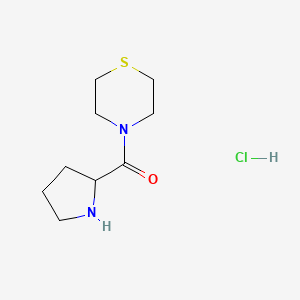

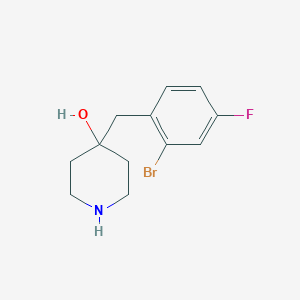
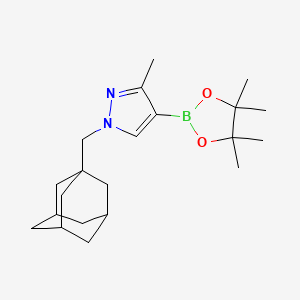
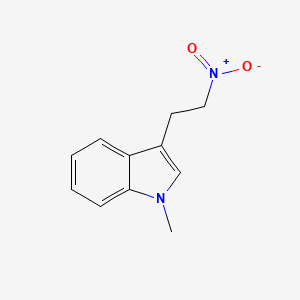
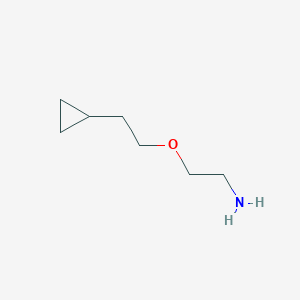
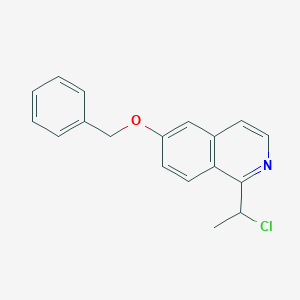
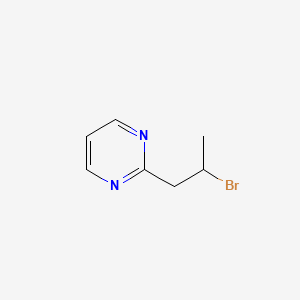
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)

